molecular formula C16H13Cl2N3O3S B3530937 N-(2-cyanophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide

N-(2-cyanophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide

Cat. No.: B3530937
M. Wt: 398.3 g/mol
InChI Key: JMCUGTAQEZKPMG-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide: is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group, a dichlorophenyl group, and a sulfonyl-methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide typically involves multiple steps. One common method includes the reaction of 2-cyanophenylamine with 2,5-dichlorobenzene sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyanophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(2-cyanophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity and providing insights into enzyme function and regulation.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals. It can be incorporated into coatings, adhesives, and other materials to enhance their properties.

Comparison with Similar Compounds

    2,5-Dichloroaniline: Shares the dichlorophenyl group but lacks the sulfonyl-methylamino and cyanophenyl groups.

    N-(2-cyanophenyl)-2-chloroacetamide: Contains the cyanophenyl group but differs in the presence of a single chlorine atom and the absence of the sulfonyl-methylamino group.

    N-(2-cyanophenyl)-2-aminobenzamide: Similar in having the cyanophenyl group but differs in the presence of an amide group instead of the sulfonyl-methylamino group.

Uniqueness: N-(2-cyanophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the cyanophenyl and dichlorophenyl groups, along with the sulfonyl-methylamino moiety, makes it a versatile compound with diverse applications.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S/c1-21(25(23,24)15-8-12(17)6-7-13(15)18)10-16(22)20-14-5-3-2-4-11(14)9-19/h2-8H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCUGTAQEZKPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1C#N)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-cyanophenyl)-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide

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